4-Chloropyrimidine-2-carbaldehyde
Overview
Description
4-Chloropyrimidine-2-carbaldehyde is a versatile chemical compound belonging to the pyrimidine family. It is widely used in various fields, including pharmaceutical synthesis, agrochemical development, and industrial research. The compound’s molecular formula is C5H3ClN2O, and it has a molecular weight of 142.54 g/mol .
Mechanism of Action
Mode of Action
4-Chloropyrimidine-2-carbaldehyde, like other pyrimidine derivatives, is likely to undergo nucleophilic aromatic substitution reactions . The chlorine atom at the 4-position makes the compound susceptible to attack by nucleophiles, leading to the formation of C-4 substituted products . This reactivity can be exploited to introduce a variety of functional groups into the pyrimidine ring, potentially altering its biological activity .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and energy metabolism . The introduction of different substituents at the 4-position of the pyrimidine ring can significantly influence these processes .
Result of Action
The compound’s reactivity suggests that it could be used as a building block in the synthesis of more complex molecules with potential biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . For instance, the compound’s reactivity towards nucleophiles can be affected by the concentration of the nucleophile and the temperature of the reaction .
Biochemical Analysis
Biochemical Properties
Pyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the use of organolithium reagents for regioselective synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyrimidine-2-carbaldehyde undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves the use of organolithium reagents or other nucleophiles to introduce various substituents at specific positions on the pyrimidine ring.
Oxidation: Oxidation reactions can convert this compound to its corresponding N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the aldehyde group to an alcohol or other reduced forms.
Major Products Formed: The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
4-Chloropyrimidine-2-carbaldehyde is extensively used in scientific research due to its versatility and reactivity. Its applications include:
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Agrochemical Development: The compound is used in the development of agrochemicals, including fungicides and insecticides.
Industrial Research: It is employed in the synthesis of materials and chemicals for industrial applications.
Comparison with Similar Compounds
4-Chloropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and reactivity. Similar compounds include:
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
4-Amino-2-chloropyridine: Utilized in the preparation of various pharmaceutical intermediates.
4-Aminopyrimidine-5-carbaldehyde: Employed in the synthesis of fused pyrimidines and other heterocyclic compounds.
These compounds share similar reactivity patterns but differ in their specific applications and substitution patterns, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-chloropyrimidine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCDOCTYSKXDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679858 | |
Record name | 4-Chloropyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-13-0 | |
Record name | 4-Chloropyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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